molecular formula C12H18ClN B13309642 3-(propan-2-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride

3-(propan-2-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No.: B13309642
M. Wt: 211.73 g/mol
InChI Key: MIIBGAYAGRTKRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Propan-2-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride is a substituted indenamine derivative featuring an isopropyl group at the 3-position of the dihydroindene ring. The hydrochloride salt enhances solubility and stability, making it suitable for experimental applications.

Properties

Molecular Formula

C12H18ClN

Molecular Weight

211.73 g/mol

IUPAC Name

3-propan-2-yl-2,3-dihydro-1H-inden-1-amine;hydrochloride

InChI

InChI=1S/C12H17N.ClH/c1-8(2)11-7-12(13)10-6-4-3-5-9(10)11;/h3-6,8,11-12H,7,13H2,1-2H3;1H

InChI Key

MIIBGAYAGRTKRM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CC(C2=CC=CC=C12)N.Cl

Origin of Product

United States

Preparation Methods

Preparation via Reduction of Indanone Oximes

One of the foundational routes involves the reduction of 2,3-dihydro-1H-indenone oximes, which serve as key intermediates. The process typically entails:

  • Starting Material: 2,3-dihydro-1H-indenone oxime (structure shown in formula III).
  • Reducing Agent: Alumino nickel catalyst under alkaline conditions.
  • Reaction Conditions: Hydrogenation at elevated pressure and temperature, often around 50–55°C, with hydrogen pressures ranging from 50 to 100 psi.

Research Outcome:

Parameter Conditions Yield Notes
Catalyst Alumino nickel - Used for cost-effective industrial processes
Temperature 50–55°C - Ensures selective reduction
Pressure 50–100 psi - Optimized for high conversion

This method is detailed in patent CN101062897A, where the reduction of oximes using alumino nickel in basic solution yields the dihydro-indenamine intermediate efficiently, avoiding hydrogen evolution issues common in other catalytic hydrogenations.

Hydrogenation Using Raney Nickel

Another prevalent technique employs Raney nickel catalysts under hydrogen atmosphere:

Research indicates that this method, while effective, requires specialized equipment to handle pressurized hydrogen, impacting industrial scalability.

Reductive Alkylation of Indanone Derivatives

Preparation via N-Alkylation

This approach involves the N-alkylation of the aminoindan core with propyl halides (e.g., propargyl chloride or bromide):

  • Starting Material: 2,3-dihydro-1H-inden-1-amine.
  • Reagents: Propyl halides, bases such as potassium carbonate or sodium hydride.
  • Reaction Conditions: Mild to moderate temperatures (20–50°C), in solvents like acetonitrile or ethanol.

Research Outcomes:

Reagent Solvent Temperature Yield Notes
Propyl halide Ethanol 20–50°C Up to 92% Mild conditions, operational simplicity
Base K2CO3 - - Facilitates N-alkylation

This method is exemplified in patent CN1062900, where the N-alkylation of aminoindan derivatives with propargyl halides yields the target compound with high efficiency and purity.

Reaction with Phenylsulfonic Acid Alkynes

Further functionalization involves the reaction of aminoindan with phenylsulfonic acid alkynes, leading to the formation of propargyl derivatives, which are then purified via recrystallization or chromatography.

Multi-step Continuous Flow Synthesis

Recent advances have focused on integrated, continuous-flow processes to improve yield and reduce waste:

  • Process: Sequential hydrogenation of indanone derivatives followed by N-alkylation.
  • Advantages: Reduced reaction times, improved safety, and scalability.

Research from patents and literature indicates that such methods can produce the target compound with yields exceeding 90%, with high stereoselectivity when chiral catalysts are employed.

Alternative Synthetic Routes

Preparation via Oxime Reduction and N-Alkylation

This route combines the reduction of 2,3-dihydro-1H-indenone oximes with subsequent N-alkylation:

  • Step 1: Reduction of oximes using alumino nickel or Raney nickel catalysts.
  • Step 2: Direct N-alkylation with propyl halides under mild conditions.

Use of Indanone Precursors

Another method employs 2,3-dihydro-1H-indenone (VI) as a precursor:

  • Reaction: Catalytic hydrogenation to form aminoindan.
  • Followed by: N-alkylation with appropriate alkyl halides.

This approach is supported by research in patent CN101062897A and literature demonstrating the efficiency of catalytic hydrogenation of indanone derivatives.

Research Outcomes and Data Summary

Method Key Reagents Catalysts Reaction Conditions Yield Advantages References
Hydrogenation of oximes 2,3-dihydro-1H-indenone oxime Alumino nickel, Raney nickel 50–55°C, 50–100 psi H2 Up to 92% Cost-effective, scalable
N-Alkylation Propyl halides K2CO3, NaH 20–50°C >90% Operational simplicity
Continuous flow Indanone derivatives Catalytic hydrogenation Optimized flow conditions >90% High scalability
Multi-step synthesis Oxime reduction + N-alkylation Alumino nickel Mild conditions High Efficient, adaptable

Chemical Reactions Analysis

Types of Reactions

3-(propan-2-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents for substitution reactions include alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted indane derivatives.

Scientific Research Applications

3-(propan-2-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(propan-2-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituent (Position) Molecular Formula Molecular Weight CAS Number Applications/Notes
3-(Propan-2-yl)-2,3-dihydro-1H-inden-1-amine HCl Isopropyl (3) C₁₂H₁₈ClN* ~211.73† Not specified Likely intermediate for functional materials
1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-amine HCl Methyl (2) C₁₃H₂₀ClN 225.76 1034457-07-2 Structural isomer; potential CNS activity
4-Bromo-2,3-dihydro-1H-inden-1-amine HCl Br (4) C₉H₁₁BrClN 266.54 1251922-71-0 Halogenated analog for cross-coupling reactions
(S)-5-Chloro-2,3-dihydro-1H-inden-1-amine HCl Cl (5) C₉H₁₁Cl₂N 204.10 1376687-76-1 Chiral building block for enantioselective synthesis
(R)-5,6-Difluoro-2,3-dihydro-1H-inden-1-amine HCl F (5,6) C₉H₁₀ClF₂N 221.63 1637453-74-7 Fluorinated derivative for drug discovery

*Inferred from IUPAC name; †Calculated based on formula.

Stereochemical Differences

Enantiomers like (R)- and (S)-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS 10305-73-4 and 32457-23-1) demonstrate the importance of chirality in biological activity. For example, (S)-enantiomers are often prioritized in pharmaceutical contexts due to stereospecific receptor interactions .

Research Findings and Trends

  • Synthetic Utility : Bromo and chloro derivatives are frequently used to construct polycyclic frameworks via Pd-catalyzed cross-coupling .
  • Biological Relevance : Chiral dihydroindenamines, such as (S)-5-chloro derivatives, are explored in dopamine receptor modulation studies .

Biological Activity

3-(Propan-2-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride, also known by its CAS number 1955506-88-3, is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.

The molecular formula of 3-(propan-2-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride is C12H18ClN, with a molecular weight of 211.73 g/mol. The compound is typically available in a pure form (≥95%) and should be stored in a cool, dry place for long-term stability .

Biological Activity Overview

Research indicates that compounds related to 2,3-dihydro-1H-inden derivatives exhibit a variety of biological activities including:

  • Antitumor Activity : Some derivatives have shown promising results in inhibiting tumor growth.
  • Antibacterial Properties : Certain analogs possess significant antibacterial effects against various pathogens.
  • Anti-inflammatory Effects : Compounds in this class have been evaluated for their ability to reduce inflammation.

Structure-Activity Relationship (SAR)

The biological activity of 3-(propan-2-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride can be influenced by its structural features. A study on related indanone derivatives indicated that the presence of hydroxyl groups significantly enhances their activity as inhibitors of amyloid fiber formation associated with neurodegenerative diseases . The three-dimensional shape and substitution patterns of the molecule play crucial roles in determining its interaction with biological targets.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds:

  • Amyloid Fiber Interaction : Research has shown that indanone derivatives can inhibit the formation of amyloid fibers linked to Alzheimer's disease. The inhibition was confirmed through circular dichroism and atomic force microscopy techniques .
  • Anticancer Activity : A compound structurally similar to 3-(propan-2-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride was tested for anticancer properties and demonstrated significant cytotoxic effects on cancer cell lines .
  • Neuroprotective Effects : Some studies suggest that indanone derivatives can act as acetylcholinesterase inhibitors, which may have implications for treating neurodegenerative disorders such as Alzheimer's disease .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeReference
3-(Propan-2-yl)-2,3-dihydro-1H-indeneAntitumor
Hydroxylated Indanone DerivativesAmyloid Inhibition
Indanone DerivativeAcetylcholinesterase Inhibition

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(propan-2-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride and related derivatives?

  • Methodology : Multi-step synthesis involving protection of the amine group, Friedel-Crafts acylation, and hydrogenation steps. For example, similar dihydroindenamine derivatives are synthesized via 5–6 step reactions with yields ranging from 14% to 23%, using reagents like acetyl chloride for regioselective acylation .
  • Key Considerations : Optimize reaction conditions (e.g., solvent-free Friedel-Crafts acylation) to improve regioselectivity and reduce halogenated solvent use .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Techniques :

  • HPLC : Assess purity (>95% as per standard protocols) and monitor reaction progress .
  • NMR Spectroscopy : Confirm structural assignments, particularly stereochemistry and substituent positions (e.g., 1^1H and 13^{13}C NMR) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry using programs like SHELXL for small-molecule refinement .

Q. How can enantiomeric purity be ensured for chiral derivatives of this compound?

  • Approach : Use chiral HPLC columns or derivatization with chiral auxiliaries. For example, enantiomers like (R)- and (S)-dihydroindenamine hydrochlorides are resolved using chiral stationary phases, as evidenced by separate CAS entries for enantiopure derivatives .

Advanced Research Questions

Q. How can regioselectivity challenges in Friedel-Crafts acylation steps be mitigated during synthesis?

  • Solution : Optimize reaction conditions by using neat acetyl chloride as both reagent and solvent, which enhances regioselectivity for 5- and 6-position substitutions on the indane ring. This method avoids halogenated solvents and achieves >90% regioselectivity in related compounds .

Q. What strategies address contradictions in spectral data (e.g., unexpected NMR peaks) during structural elucidation?

  • Resolution :

  • Perform 2D NMR experiments (e.g., COSY, HSQC) to assign proton and carbon signals unambiguously.
  • Validate via X-ray crystallography using SHELX software, which is robust for small-molecule refinement even with twinned or high-resolution data .

Q. Which computational tools are effective for predicting receptor binding interactions of this compound?

  • Tools : Molecular docking software (e.g., AutoDock Vina) combined with crystallographic data from structural analogs. For instance, SHELX-refined crystal structures provide reliable receptor models for docking studies .

Q. How can synthetic yields be improved for low-yielding steps (e.g., <20%) in multi-step syntheses?

  • Optimization :

  • Screen catalysts (e.g., Lewis acids for Friedel-Crafts steps) and reaction temperatures.
  • Use protecting groups (e.g., Boc) to stabilize intermediates and reduce side reactions, as demonstrated in syntheses of similar dihydroindenamines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.